3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide
Description
3,5-Dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide is a sulfonamide derivative featuring a benzamide core substituted with methoxy groups at the 3- and 5-positions, a methyl group at the 4-position, and an (E)-configured styryl (2-phenylethenyl) moiety attached via the sulfonamide nitrogen.
Properties
IUPAC Name |
3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-13-16(23-2)11-15(12-17(13)24-3)18(20)19-25(21,22)10-9-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELXSLGUTXQTN-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1OC)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine. Therefore, it is possible that this compound may also interact with dopamine receptors or other related targets in the nervous system.
Mode of Action
This could involve binding to the target receptor and inducing a conformational change, leading to a cascade of intracellular events.
Biochemical Pathways
Given its potential interaction with dopamine receptors, it may influence pathways related to neurotransmission, synaptic plasticity, and signal transduction.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys. These properties can significantly impact the bioavailability of the compound.
Biological Activity
3,5-Dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide is a synthetic compound with potential biological significance. It belongs to a class of sulfonylbenzamides, which have been investigated for their diverse pharmacological activities, including anti-cancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.
- Molecular Formula : C18H19NO5S
- Molecular Weight : 361.41 g/mol
- Purity : Typically ≥95%
- Solubility : Soluble in organic solvents
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular pathways involved in cancer progression. Notably, it has been shown to influence the c-Myc oncogene, which plays a critical role in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant cytotoxicity against colorectal cancer cells (HT29 and HCT 15) with IC50 values of 0.32 μM and 0.51 μM respectively . This activity is linked to its ability to inhibit c-Myc/MAX dimerization and DNA binding, leading to apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Model | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HT29 Cells | 0.32 | Inhibition of c-Myc/MAX dimerization |
| HCT 15 Cells | 0.51 | Induction of apoptosis | |
| Cell Cycle Arrest | HT29 Cells | Low concentration: G2/M arrest High concentration: G0/G1 arrest | Prevents proliferation and differentiation |
Study on Colorectal Cancer
In a pivotal study, compound 42 (a derivative closely related to our compound of interest) was evaluated for its anticancer properties in a xenograft model. The study reported that treatment with the compound resulted in significant tumor reduction without notable toxicity or weight loss in treated subjects over a period of 30 days . This suggests that similar derivatives may also exhibit favorable therapeutic profiles.
In Silico Studies
Computational analyses have been employed to predict the interaction of this compound with various biological targets. These studies indicate that the sulfonamide moiety may enhance binding affinity to target proteins involved in cancer cell signaling pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound shares structural motifs with benzenesulfonamide derivatives reported in pharmaceutical research. A key analog is 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (referred to as Compound A in ), which contains a quinazolinone core and a para-sulfonamide-substituted styryl group. Key differences include:
- Core Structure: The target compound has a benzamide core, whereas Compound A features a quinazolinone ring. Quinazolinones are associated with diverse bioactivities, including anti-inflammatory effects .
- Substituents : Both compounds have methoxy groups, but their positions differ. The target compound’s 3,5-dimethoxy-4-methyl arrangement may enhance steric bulk and electron-donating effects compared to Compound A’s 4-methoxyphenyl group.
Data Table: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
